molecular formula C7H6BrClO2 B6156871 2-bromo-4-chloro-6-methoxyphenol CAS No. 1430807-43-4

2-bromo-4-chloro-6-methoxyphenol

Cat. No.: B6156871
CAS No.: 1430807-43-4
M. Wt: 237.48 g/mol
InChI Key: GPQQAEVNTJVZBR-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-6-methoxyphenol is an organic compound with the molecular formula C7H6BrClO2 It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-chloro-6-methoxyphenol typically involves the bromination and chlorination of 4-methoxyphenol. The process begins with the methoxylation of phenol to form 4-methoxyphenol. This intermediate is then subjected to bromination and chlorination under controlled conditions to yield the desired product. The reaction conditions often involve the use of bromine and chlorine reagents in the presence of catalysts or under specific temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-6-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenols, while oxidation can produce quinones.

Scientific Research Applications

2-Bromo-4-chloro-6-methoxyphenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-bromo-4-chloro-6-methoxyphenol involves its interaction with specific molecular targets. The bromine and chlorine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit the activity of certain enzymes, leading to its antimicrobial and antifungal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-chloro-6-methoxyphenol is unique due to the presence of all three substituents (bromine, chlorine, and methoxy) on the phenol ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

1430807-43-4

Molecular Formula

C7H6BrClO2

Molecular Weight

237.48 g/mol

IUPAC Name

2-bromo-4-chloro-6-methoxyphenol

InChI

InChI=1S/C7H6BrClO2/c1-11-6-3-4(9)2-5(8)7(6)10/h2-3,10H,1H3

InChI Key

GPQQAEVNTJVZBR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)Cl)Br)O

Purity

95

Origin of Product

United States

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